1-Benzyl-3-methoxy-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

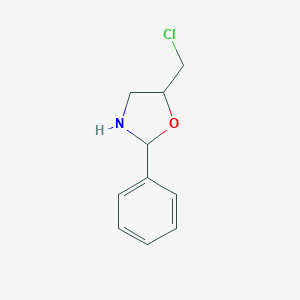

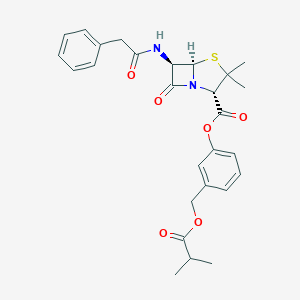

1-Benzyl-3-methoxy-1H-indazole is a chemical compound belonging to the indazole class, which is a heterocyclic structure containing a benzene ring fused to a pyrazole ring. The indazole nucleus is a prevalent scaffold in medicinal chemistry, often associated with a wide range of biological activities. The specific substitution pattern of a benzyl group at the 1-position and a methoxy group at the 3-position on the indazole ring system may influence the compound's physical properties, reactivity, and potential pharmacological activities.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives such as this compound, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another approach for synthesizing indazole derivatives is the photolysis of 2-aminophenylketon-O-(ethoxycarbonyl)oximes, which provides 1H-indazole derivatives in high yields under UV or visible light irradiation .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, was determined using X-ray crystallography, revealing that it crystallizes in the triclinic space group with two independent molecules in the asymmetric unit . Although not directly related to this compound, this study provides insight into the structural aspects of substituted indazoles.

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For example, thiazolo[3,4-b]indazole-2,2-dioxides, which share the indazole core, can undergo 1,3-dipolar cycloadditions with benzyne to yield 1,3-dihydrothiazolo[3,4-b]indazoles, which can be further transformed into sulfones and used as precursors for novel benzo-2,3-diazafulvenium methides . These intermediates can react with N-substituted maleimides to produce new 1H-indazoles with potential applications as dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, oxadisilole-fused 1H-benzo[f]indazoles exhibit high fluorescence quantum yields and good thermal stabilities, suggesting potential as deep-blue emitters for OLED applications . The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives on cancer cell lines indicates that the indazole core, when appropriately substituted, can confer significant biological activity .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-Benzyl-3-methoxy-1H-indazole serves as a crucial intermediate in the synthesis of a wide variety of compounds with potential biological activities. The Davis-Beirut reaction facilitates the creation of N1,N2-disubstituted-1H-indazolones from 3-methoxy-2H-indazole through electrophilic addition, showcasing the versatility of indazole derivatives in organic synthesis (Conrad et al., 2011). This reaction pathway opens avenues for further chemical modifications, enabling the development of novel compounds with potential therapeutic applications.

Potential Therapeutic Agents

Research has identified derivatives of this compound as promising candidates for treating various medical conditions. For instance, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives have been explored as inhibitors of sodium nitroprusside-induced apoptosis, suggesting their potential in treating sepsis and septic shock (Lien et al., 2002). Additionally, these compounds have been evaluated for their anti-angiogenic activity, highlighting their significance in cancer research and potential as anti-cancer agents (Huang et al., 2006).

Antimicrobial and Anticancer Activities

The structural modification of this compound has led to the synthesis of compounds with notable antimicrobial and anticancer activities. Triazole derivatives linked to this compound have shown antimicrobial properties, indicating their utility in developing new antibiotics (Reddy et al., 2016). Furthermore, β-carboline derivatives, synthesized by altering the core indazole structure, exhibited anticancer activity, underscoring the therapeutic potential of indazole modifications (Chen et al., 2015).

Molecular Pharmacology and Future Perspectives

Indazole derivatives, including this compound, are under continuous investigation for their pharmacological properties. A comprehensive review highlights the synthetic strategies and molecular pharmacology of indazole derivatives, illustrating their prominence in medicinal research and potential for future therapeutic applications (Mal et al., 2022). This body of research supports the ongoing exploration of indazoles as a fertile ground for discovering new drugs.

Mechanism of Action

Target of Action

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have a broad range of biological properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to the inhibition of cell growth.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and bacterial growth .

Result of Action

Specifically, certain derivatives were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Safety and Hazards

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to these heterocycles with better biological activities . The potential of indazole derivatives in drug development is vast, given their wide range of pharmacological activities .

properties

IUPAC Name |

1-benzyl-3-methoxyindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXNLHIWBMTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565130 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4454-33-5 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)